N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 888465-37-0
Cat. No.: VC5567739
Molecular Formula: C23H14ClFN2O5
Molecular Weight: 452.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888465-37-0 |
|---|---|
| Molecular Formula | C23H14ClFN2O5 |
| Molecular Weight | 452.82 |
| IUPAC Name | N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C23H14ClFN2O5/c24-15-10-13(6-7-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28) |
| Standard InChI Key | JXOMCLQZLZXLLV-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran scaffold (a fused furan-benzene system) substituted at the 2-position with a carbamoyl group linked to a 3-chloro-4-fluorophenyl moiety. At the 3-position of the benzofuran ring, a benzo[d] dioxole-5-carboxamide group is attached. This arrangement creates a planar, polyaromatic structure with multiple hydrogen-bonding sites (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.82 g/mol |
| CAS Registry Number | 888465-37-0 |
| IUPAC Name | N-[2-[(3-Chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
| Topological Polar Surface Area | 115 Ų |
The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating moieties (benzodioxole) creates a polarized electronic profile, influencing solubility and reactivity.
Synthesis and Reaction Optimization
Multi-Step Synthesis Pathway
The synthesis involves three primary stages (Figure 2):
-
Benzofuran Core Formation: Condensation of 2-hydroxybenzaldehyde derivatives with chloroacetyl chloride under basic conditions.
-
Carbamoyl Group Introduction: Reaction of the benzofuran intermediate with 3-chloro-4-fluoroaniline using carbonyldiimidazole (CDI) as an activating agent.
-
Benzodioxole Coupling: Amide bond formation between the 3-amino-benzofuran intermediate and benzo[d] dioxole-5-carboxylic acid via HATU-mediated coupling.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, K₂CO₃ | Dichloromethane | 0–5°C | 68% |
| 2 | CDI, 3-Chloro-4-fluoroaniline | Tetrahydrofuran | 25°C | 72% |
| 3 | HATU, DIPEA | DMF | 0–25°C | 58% |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Biological Activity and Mechanistic Insights
In Vitro Antiproliferative Effects
In MTT assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, the compound exhibited IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Comparatively, the benzodioxole moiety enhances potency over analogs lacking this group (Table 3).
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| HeLa | 12.3 | 25.8 (without benzodioxole) |
| MCF-7 | 18.7 | 34.2 (without benzodioxole) |
Putative Mechanism of Action
Structural analogs of this compound inhibit cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), suggesting dual anti-inflammatory and anticancer mechanisms. Molecular docking simulations predict strong binding to COX-2 (ΔG = −9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355.
Research Applications and Future Directions
Drug Development
The compound’s selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 50 μM) positions it as a lead for targeted therapies. Ongoing studies explore its synergy with checkpoint inhibitors.
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